molecular formula C12H16N2O2 B3372723 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one CAS No. 926247-33-8

2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B3372723
CAS No.: 926247-33-8
M. Wt: 220.27 g/mol
InChI Key: QNKIGGHXVDYYKX-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound featuring a morpholine ring linked via a ketone group to a para-aminophenyl substituent. This structural framework is common in pharmaceutical intermediates and bioactive molecules, particularly those targeting neurological or antimicrobial pathways.

Properties

IUPAC Name

2-(4-aminophenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKIGGHXVDYYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263380
Record name 2-(4-Aminophenyl)-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926247-33-8
Record name 2-(4-Aminophenyl)-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926247-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of 4-aminobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines or alcohols

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one can act as inhibitors of specific cancer-related enzymes. For instance, derivatives have shown selective inhibition of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) . The development of these compounds focuses on achieving high selectivity for mutant EGFR over wild-type EGFR, minimizing side effects while maximizing therapeutic efficacy.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tyrosine kinase activity associated with the EGFR pathway. By blocking this pathway, the proliferation of cancer cells can be significantly reduced. For example, a study demonstrated that a related compound exhibited an IC50 value in the low nanomolar range against mutant EGFR, indicating potent inhibitory activity .

Structure-Activity Relationship (SAR) Studies

Optimization Strategies
SAR studies have revealed that modifications to the morpholine and phenyl moieties can enhance the pharmacological properties of these compounds. For instance, introducing various substituents on the phenyl ring has been shown to improve selectivity and potency against specific cancer cell lines .

Table 1: SAR Exploration Results

CompoundModificationIC50 (nM)Selectivity Ratio (Mutant/WT)
Compound AMorpholine at para-position2510
Compound BN-methyl piperazine at para-position605
Compound CCyclopentyl substitution4161

Neuropharmacological Applications

In addition to anticancer properties, derivatives of this compound are being investigated for their neuropharmacological effects. Some studies suggest that these compounds may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A notable study focused on a series of morpholine derivatives, including those based on this compound. These compounds were evaluated for their effects on NSCLC cell lines. The results indicated that certain derivatives had significant antiproliferative effects with IC50 values below 100 nM, demonstrating their potential as targeted therapies for cancer treatment .

Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of morpholine-containing compounds in models of oxidative stress-induced neuronal damage. The study found that specific derivatives could reduce cell death and promote neuronal survival, highlighting their potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-aminophenyl)-1-(morpholin-4-yl)ethan-1-one with structurally related morpholin-4-yl ethanone derivatives, highlighting key physicochemical properties, substituent effects, and functional group variations.

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups (IR Peaks, cm⁻¹) Substituent Type Reference
This compound (Target) C₁₂H₁₆N₂O₂ 232.27 Not reported Not reported NH₂ (3400–3300), CO (1635–1629), C-N (1250–1229) 4-Aminophenyl
2-[(4-Fluorophenyl)amino]-1-(morpholin-4-yl)ethan-1-one C₁₂H₁₅FN₂O₂ 250.26 220 71 NH (3417), CO (1629), C-F (1025) 4-Fluorophenylamino
2-(Benzylamino)-1-(morpholin-4-yl)ethan-1-one C₁₃H₁₈N₂O₂ 234.29 240 74 NH (3377), CO (1635), C-N (1250) Benzylamino
2-[(4-Methoxyphenyl)amino]-1-(morpholin-4-yl)ethan-1-one C₁₃H₁₈N₂O₃ 250.30 185 77 NH (3417), CO (1629), C-O (1111) 4-Methoxyphenylamino
1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one C₁₄H₁₉NO₂ 233.31 Not reported Not reported CO (~1630), C-O (1100–1150) 4-Ethylphenyl
2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one C₁₂H₁₄ClNO₂S 271.76 Not reported Not reported C-S (650–700), CO (1630–1650) 2-Chlorophenylsulfanyl
2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one C₁₇H₁₈N₂O 274.34 Not reported Not reported NH₂ (3300–3400), CO (~1630) Tetrahydroquinoline (heterocycle)

Key Observations:

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., fluorine in 2-[(4-fluorophenyl)amino]-...) correlate with lower melting points (220°C) compared to electron-donating groups (e.g., methoxy in 2-[(4-methoxyphenyl)amino]-..., 185°C) . Bulky substituents (e.g., benzylamino in 2-(benzylamino)-...) increase melting points (240°C) due to enhanced intermolecular interactions .

Sulfur-containing analogs (e.g., 2-[(2-chlorophenyl)sulfanyl]-...) exhibit distinct C-S IR absorption (650–700 cm⁻¹), influencing lipophilicity .

Heterocyclic Variations: Replacing morpholine with tetrahydroquinoline (as in 2-(4-aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)...) increases molecular weight (274.34 vs.

Synthetic Yields: Yields for morpholin-4-yl ethanone derivatives range from 71% to 89%, with halogenated analogs (e.g., 4-fluorophenyl) showing lower yields due to steric or electronic challenges .

Pharmacological Implications (Inferred):

  • The 4-aminophenyl group may enhance binding to biological targets (e.g., kinases or receptors) via hydrogen bonding, while morpholine improves aqueous solubility .
  • Chlorine or sulfur substituents (e.g., 2-[(2-chlorophenyl)sulfanyl]-... ) could modulate membrane permeability in antimicrobial applications .

Biological Activity

The compound 2-(4-Aminophenyl)-1-(morpholin-4-yl)ethan-1-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure features a morpholine ring, which is known for its ability to enhance the lipophilicity and bioavailability of pharmaceutical compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of morpholine derivatives, including this compound. The following table summarizes key findings regarding its antibacterial efficacy:

Pathogen MIC (µM) Reference
Staphylococcus aureus20
Escherichia coli40
Proteus mirabilis30

Case Study : A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated that:

  • The compound showed promising cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells.
  • It was more potent than cisplatin in certain assays, particularly against HT-29 colon cancer cells .

The following table outlines the cytotoxic effects observed:

Cell Line IC50 (µM) Comparison Control Reference
MDA-MB-23115Cisplatin (20 µM)
HT-2910Cisplatin (25 µM)

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased Bax/Bcl-2 ratios in treated cells .
  • Inhibition of Cell Proliferation : It appears to inhibit cell cycle progression, particularly at the G2/M phase, suggesting a potential role as a cell cycle regulator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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